2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex heterocyclic compound It features a pyrazole ring, a pyrrolopyrrole structure, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Synthesis of Pyrrolopyrrole: This involves the cyclization of appropriate precursors under specific conditions.
Coupling with Benzodiazole: The final step involves coupling the pyrazole and pyrrolopyrrole intermediates with a benzodiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can modify the benzodiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, potentially inhibiting their activity. The benzodiazole moiety may bind to DNA or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar pyrazole structure but with different substituents.
Pyrazolo[1,5-a]pyrimidines: Similar heterocyclic structure with different ring fusion.
Imidazoles: Another class of heterocycles with similar applications.
Uniqueness
The uniqueness of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole lies in its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H24N6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H24N6O/c1-13-8-18(24(3)22-13)19(27)25-9-14-11-26(12-15(14)10-25)20-21-16-6-4-5-7-17(16)23(20)2/h4-8,14-15H,9-12H2,1-3H3 |
InChI Key |
GFRAWJWFSVTZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C |
Origin of Product |
United States |
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